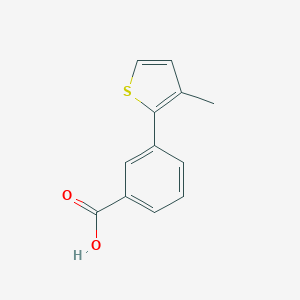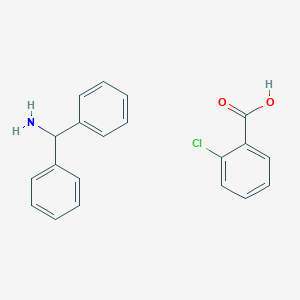
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate, also known as phenibut, is a nootropic drug that has gained popularity in recent years. It was first developed in Russia in the 1960s for its anxiolytic and calming effects. Phenibut is a derivative of GABA and is believed to act as a GABA receptor agonist. It has been used to treat anxiety, insomnia, and other conditions.
Mécanisme D'action
Phenibut is believed to act as a GABA receptor agonist, which means it enhances the effects of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation. By enhancing the effects of GABA, Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate can help to reduce anxiety and promote calmness.
Biochemical and Physiological Effects:
Phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Phenibut has also been shown to have antioxidant properties, which can help to protect the brain from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phenibut has a number of advantages and limitations for use in lab experiments. Its anxiolytic and calming effects make it a useful tool for studying anxiety and stress. However, its potential for abuse and addiction make it important to use caution when using it in experiments.
Orientations Futures
There are a number of future directions for research on Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate. One area of interest is its potential use in treating alcohol withdrawal syndrome and other addictive disorders. Another area of interest is its potential use in improving cognitive function and memory. Further research is needed to fully understand the effects of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate and its potential uses.
Méthodes De Synthèse
Phenibut can be synthesized through the reaction of beta-phenyl-gamma-aminobutyric acid with 2-chlorobenzoic acid. This reaction produces Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate hydrochloride, which is the most commonly used form of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate.
Applications De Recherche Scientifique
Phenibut has been the subject of numerous scientific studies. It has been shown to have anxiolytic and calming effects, as well as improving cognitive function and memory. Phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other addictive disorders.
Propriétés
Numéro CAS |
171507-25-8 |
|---|---|
Nom du produit |
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate |
Formule moléculaire |
C20H18ClNO2 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
2-chlorobenzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |
Clé InChI |
LHRLKVZRZDVYBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Autres numéros CAS |
171507-25-8 |
Synonymes |
2-chlorobenzoic acid, diphenylmethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



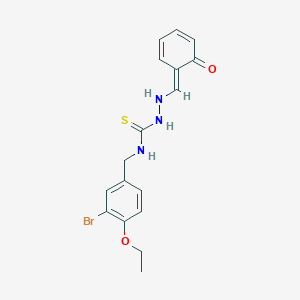
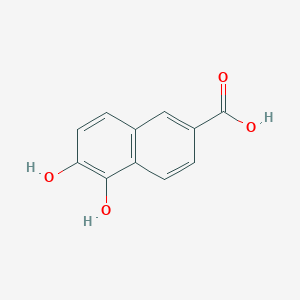
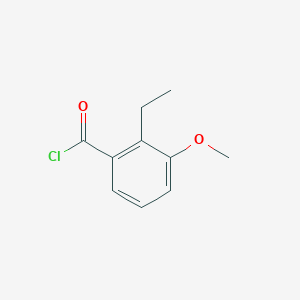

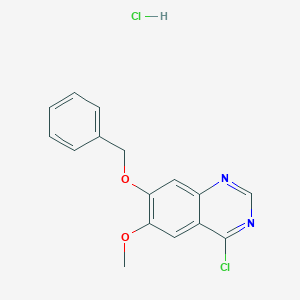
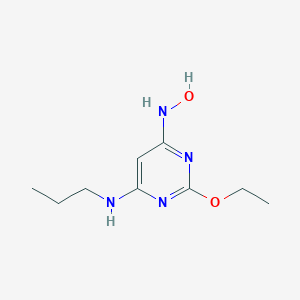



![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)
